molecular formula C16H14N2O3S B2798540 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946263-29-2

2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2798540
CAS No.: 946263-29-2
M. Wt: 314.36
InChI Key: DCZXPKURHSSTER-UHFFFAOYSA-N
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Description

“2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of isoxazole derivatives, which includes compounds like “this compound”, has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Design and Synthesis of Novel Compounds

The compound 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide belongs to a broader class of molecules that have been the subject of extensive research due to their promising pharmacological activities. While specific studies on this compound were not found, research on closely related compounds provides insights into potential applications in drug design and synthesis.

  • Design, Synthesis, and Pharmacological Evaluation

    Novel compounds, including oxadiazole derivatives, have been designed and synthesized for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer (Panchal, Rajput, & Patel, 2020). These compounds demonstrate the potential for therapeutic applications in oncology, highlighting the relevance of related chemical structures in medicinal chemistry.

  • NMR Study of Novel Derivatives

    A novel compound with a similar structure was synthesized, with its structure confirmed by NMR techniques. This study exemplifies the importance of structural analysis in the development of new chemical entities with potential therapeutic benefits (Li Ying-jun, 2012).

  • Anticancer Activity

    Research into derivatives of similar compounds has shown significant anticancer activity against various cancer cell lines, indicating the potential for these molecules in cancer therapy (Karaburun et al., 2018).

Antimicrobial and Antifungal Applications

  • Antimicrobial Profile: Newer Schiff bases and thiazolidinone derivatives exhibit notable antibacterial and antifungal activities, underscoring the potential for the development of new antimicrobial agents from related chemical frameworks (Fuloria, Fuloria, & Gupta, 2014).

Antioxidant Activity

  • Evaluation of Antioxidant Properties: Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound of interest, have demonstrated significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Safety and Hazards

The safety and hazards associated with “2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16(11-20-13-5-2-1-3-6-13)17-10-12-9-14(21-18-12)15-7-4-8-22-15/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZXPKURHSSTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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